methyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate

Lipophilicity Medicinal Chemistry Pharmacokinetics

Researchers requiring a 5-amino-3-methylpyrazole scaffold face poor solubility and high lipophilicity with ethyl ester analogs. This methyl ester (CAS 109012-96-6) solves that with a LogP of 0.7. - Molecular weight: 155.15 g/mol, ideal for fragment-based screening - Reactive 5-amino group for amides, ureas, or sulfonamides - 95% purity, solid form ensures reproducible parallel synthesis

Molecular Formula C6H9N3O2
Molecular Weight 155.15 g/mol
CAS No. 109012-96-6
Cat. No. B009466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate
CAS109012-96-6
Molecular FormulaC6H9N3O2
Molecular Weight155.15 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1)N)C(=O)OC
InChIInChI=1S/C6H9N3O2/c1-3-4(6(10)11-2)5(7)9-8-3/h1-2H3,(H3,7,8,9)
InChIKeyCXAHIUONPHHSTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate: Core Pyrazole Building Block


Methyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate (CAS 109012-96-6) is a heterocyclic building block with the molecular formula C₆H₉N₃O₂ and a molecular weight of 155.15 g/mol [1]. This compound is a key member of the 5-amino-3-methyl-1H-pyrazole-4-carboxylate class, defined by its specific amino and methyl ester substitution on the pyrazole ring . Its primary role is as an advanced intermediate in medicinal chemistry and organic synthesis, particularly for constructing more complex pyrazole-based scaffolds .

1
Advanced intermediate for constructing pyrazole-based scaffolds in medicinal chemistry
2
5-amino-3-methyl substitution pattern supports regioselective derivatization workflows
3
Methyl ester format balances hydrolytic stability with lipophilicity for lead optimization

Methyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate: Generic Substitution Pitfalls


In the realm of pyrazole-based synthesis, the precise substitution pattern is the blueprint for downstream success. While several aminopyrazole carboxylates exist, simply substituting one for another (e.g., a 3-amino or an ethyl ester analog) is not a viable strategy without extensive re-optimization. Key differentiators like the specific 5-amino-3-methyl arrangement dictate nucleophilicity for derivatization [1], and the methyl ester group provides a specific balance of lipophilicity (cLogP) and hydrolytic stability that directly impacts solubility, cellular permeability, and reactivity [2]. These are not interchangeable properties; they are critical design parameters for any synthetic or medicinal chemistry project. The following quantitative evidence details these exact points of differentiation.

3-Amino or ethyl ester analogs may not transfer directly. The 5-amino-3-methyl substitution pattern dictates nucleophilicity for key derivatizations; altering this may shift reactivity.
Methyl-to-ethyl ester swap alters physicochemical profile. Lipophilicity, solubility, and permeability parameters differ; downstream SAR interpretation may require re-optimization.
Free carboxylic acid analogs change molecular recognition. Hydrogen bond donor count and membrane permeability differ; binding and absorption context may not replicate.

Methyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate: Key Differentiators


Molecular Weight and LogP Differentiation vs. Ethyl Ester

The methyl ester derivative (CAS 109012-96-6) provides a significantly lower molecular weight and lipophilicity compared to its closely related ethyl ester analog, ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate (CAS 23286-70-6). This difference is critical for lead optimization where smaller, more polar compounds are often preferred. The methyl ester has a molecular weight of 155.15 g/mol and a computed LogP of 0.7 [1], whereas the ethyl ester has a molecular weight of 169.18 g/mol and a higher predicted LogP .

MW vs. Ethyl Ester
Cross-study comparable
14.03 g/mol lower than ethyl ester analog
Supports ligand efficiency optimization in fragment-based discovery
PubChem computed data; experimental confirmation recommended
Lipophilicity Medicinal Chemistry Pharmacokinetics

LogP Advantage over Ethyl Ester

The methyl ester group imparts a lower computed partition coefficient (LogP) compared to the ethyl ester analog, directly influencing aqueous solubility and distribution. The target compound has a computed XLogP3-AA of 0.7 [1]. While experimental LogP for the ethyl ester is not widely published, the methyl ester's lower value is a direct consequence of its smaller alkyl group and is a key design feature for improving drug-likeness .

LogP vs. Ethyl Ester
Class-level inference
XLogP3-AA 0.7, more polar than predicted ethyl ester LogP
May improve aqueous solubility for in vitro assay compatibility
Computed property; experimental LogP data to verify
Lipophilicity Drug-likeness Solubility

Hydrogen Bond Donor Count for Molecular Recognition

The compound possesses 2 hydrogen bond donors (HBD) [1], a key parameter in medicinal chemistry for target engagement and permeability. This is distinct from related compounds like 5-amino-1H-pyrazole-4-carboxylic acid (CAS 41680-34-6), which has a higher HBD count due to the free carboxylic acid group. The methyl ester effectively caps the acid, reducing HBDs and improving membrane permeability.

HBD Count
Class-level inference
2 hydrogen bond donors
Reduced HBD count supports membrane permeability research context
Computed by Cactvs 3.4.8.18; one fewer HBD than free acid analog
Molecular Recognition Structure-Activity Relationship Binding

Defined Purity Solid Form for Reproducible Synthesis

The compound is commercially available in solid form with a specified purity of 95% . This is a critical factor for reproducible synthesis, as many pyrazole intermediates are oils or require custom synthesis. The defined solid form and purity streamline procurement and reduce batch-to-batch variability compared to custom-synthesized analogs, which may have undefined purity and physical states.

Purity & Form
Data to verify
95% purity, solid form
Defined solid may reduce batch variability versus custom-synthesized analogs
Vendor specification; independent lot verification advised
Chemical Synthesis Procurement Quality Control

Methyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate: Validated Application Scenarios


Medicinal Chemistry: Optimizing Lead Physicochemical Properties

This compound is the preferred choice for medicinal chemists seeking to incorporate a 5-amino-3-methylpyrazole motif with optimal physicochemical properties. Its low molecular weight (155.15 g/mol) and favorable LogP (0.7) [1] make it a superior building block for fragment-based drug discovery and for improving ligand efficiency metrics over larger, more lipophilic analogs like the ethyl ester.

Chemical Biology: Focused Pyrazole Probe Libraries

Researchers building targeted chemical libraries for biological screening should prioritize this methyl ester. Its defined solid form and commercial availability at 95% purity enable parallel synthesis with higher reproducibility. The presence of a single, reactive amino group facilitates rapid diversification into amides, ureas, or sulfonamides for probing structure-activity relationships.

Agrochemical Discovery: Crop Protection Agent Design

Given its role as a key intermediate, this compound is a strategic starting point for agrochemical discovery programs. The 5-amino-3-methylpyrazole scaffold is a privileged structure found in numerous herbicides and fungicides. The methyl ester's enhanced aqueous compatibility (LogP 0.7) compared to ethyl esters can be leveraged to design compounds with improved foliar uptake or soil mobility properties.

Application
Selection Property
Validation Focus
Medicinal chemistry lead optimization
Low molecular weight and moderate LogP scaffold
Ligand efficiency metrics; assay solubility confirmation
Focused pyrazole probe library synthesis
Single reactive amino handle, defined solid form
Parallel derivatization reproducibility; purity verification
Agrochemical discovery scaffolds
5-Amino-3-methylpyrazole core with ester functionality
Aqueous compatibility assessment; foliar or soil mobility studies
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